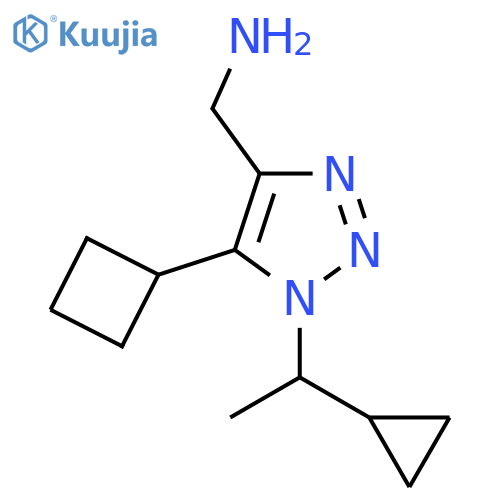Cas no 2172568-90-8 (5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine)

2172568-90-8 structure
商品名:5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine
- EN300-1595922
- [5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine
- 2172568-90-8
-
- インチ: 1S/C12H20N4/c1-8(9-5-6-9)16-12(10-3-2-4-10)11(7-13)14-15-16/h8-10H,2-7,13H2,1H3
- InChIKey: NVODJAIULVBDFB-UHFFFAOYSA-N
- ほほえんだ: N1(C(=C(CN)N=N1)C1CCC1)C(C)C1CC1
計算された属性
- せいみつぶんしりょう: 220.16879665g/mol
- どういたいしつりょう: 220.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 56.7Ų
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595922-0.05g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.05g |
$1080.0 | 2023-06-04 | ||
| Enamine | EN300-1595922-0.1g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.1g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1595922-500mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 500mg |
$1234.0 | 2023-09-23 | ||
| Enamine | EN300-1595922-100mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 100mg |
$1131.0 | 2023-09-23 | ||
| Enamine | EN300-1595922-1.0g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1595922-5.0g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 5g |
$3728.0 | 2023-06-04 | ||
| Enamine | EN300-1595922-250mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 250mg |
$1183.0 | 2023-09-23 | ||
| Enamine | EN300-1595922-1000mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 1000mg |
$1286.0 | 2023-09-23 | ||
| Enamine | EN300-1595922-10000mg |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 10000mg |
$5528.0 | 2023-09-23 | ||
| Enamine | EN300-1595922-0.25g |
[5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172568-90-8 | 0.25g |
$1183.0 | 2023-06-04 |
5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
2172568-90-8 (5-cyclobutyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
